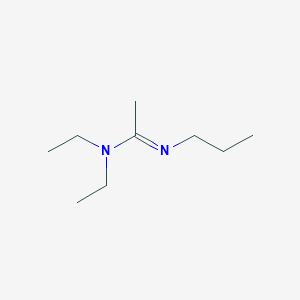
N,N-Diethyl-N'-propylacetamidine
Description
N,N-Diethyl-N'-propylacetamidine is an acetamidine derivative characterized by an amidine functional group (R-C(=NH)-NR₂) with ethyl and propyl substituents. Amidines are structurally distinct from amides due to the presence of the =NH (imino) group, which confers greater basicity and reactivity compared to the carbonyl group in amides .
Properties
CAS No. |
151328-42-6 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N,N-diethyl-N'-propylethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3 |
InChI Key |
AGZSVOCXEYHQGE-UHFFFAOYSA-N |
SMILES |
CCCN=C(C)N(CC)CC |
Canonical SMILES |
CCCN=C(C)N(CC)CC |
Synonyms |
N,N-Diethyl-N'Propylacetamidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkylamidines
The primary structural analogs of N,N-Diethyl-N'-propylacetamidine are alkyl-substituted amidines with variations in alkyl chain length and branching. Key examples from regulatory lists include:
| Compound Name | CAS Reg. No. | Substituents (R₁, R₂, R₃) | Molecular Formula* | Molecular Weight* (g/mol) |
|---|---|---|---|---|
| N,N-Diethylpropanamidine | 84764-73-8 | R₁=R₂=ethyl, R₃=propyl | C₈H₁₇N₃ | 155.24 |
| N,N-Diethylbutanamidine | 53510-30-8 | R₁=R₂=ethyl, R₃=butyl | C₉H₁₉N₃ | 169.27 |
| N,N-Diisopropylbutanamidine | 1342789-47-2 | R₁=R₂=isopropyl, R₃=butyl | C₁₁H₂₃N₃ | 197.32 |
| N,N-Dimethylpropanamidine | 56776-14-8 | R₁=R₂=methyl, R₃=propyl | C₆H₁₃N₃ | 127.19 |
Notes:
- *Molecular formulas and weights are inferred from IUPAC naming conventions.
- Increasing alkyl chain length (e.g., propyl vs.
- Branching (e.g., isopropyl groups) may reduce metabolic stability compared to linear chains .
Functional Group Comparison: Amidines vs. Amides
- Amidines (e.g., N,N-Diethylpropanamidine): Exhibit strong basicity due to the imino (=NH) group, with pKa values typically between 8–12. This property makes them prone to protonation under physiological conditions .
- Amides (e.g., N,N-Diisopropylacetamide): Lack basicity due to the electron-withdrawing carbonyl group (pKa ~−0.5), resulting in greater chemical stability and lower reactivity .
Physicochemical Properties
Limited experimental data are available for this compound. However, analogs such as N,N-Dimethyl-2-phenyl-N'-propyl-acetamidine (C₁₃H₂₀N₂, MW 204.31) demonstrate gas chromatography retention times influenced by phenyl group substitution, suggesting that polar substituents can alter volatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


